molecular formula C11H10N2O4 B8135147 1,3-Dimethyl 2-(2-cyanopyridin-3-yl)propanedioate

1,3-Dimethyl 2-(2-cyanopyridin-3-yl)propanedioate

Cat. No.: B8135147
M. Wt: 234.21 g/mol
InChI Key: BXIAASSGRFMSMG-UHFFFAOYSA-N
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Description

1,3-Dimethyl 2-(2-cyanopyridin-3-yl)propanedioate is a propanedioate ester derivative featuring a 2-cyanopyridin-3-yl substituent at the central carbon. Its structure combines a malonate backbone with a pyridine ring functionalized by a cyano group, conferring unique electronic and steric properties. The electron-withdrawing cyano group enhances reactivity in nucleophilic substitution or cyclization reactions, while the pyridine moiety facilitates aromatic interactions .

Properties

IUPAC Name

dimethyl 2-(2-cyanopyridin-3-yl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-16-10(14)9(11(15)17-2)7-4-3-5-13-8(7)6-12/h3-5,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIAASSGRFMSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(N=CC=C1)C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl 2-(2-cyanopyridin-3-yl)propanedioate typically involves the reaction of 2-cyanopyridine with dimethyl malonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 2-(2-cyanopyridin-3-yl)propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethyl 2-(2-cyanopyridin-3-yl)propanedioate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 2-(2-cyanopyridin-3-yl)propanedioate involves its interaction with specific molecular targets and pathways. The cyanopyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analog: Dimethyl 2-(Tridecafluorooctyl)propanedioate (CAS 220075-01-4)

Key Differences :

  • Substituent: The fluorinated alkyl chain (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) replaces the 2-cyanopyridin-3-yl group.
  • Properties :
    • Hydrophobicity : The perfluorinated chain increases lipophilicity, making this compound highly resistant to polar solvents.
    • Stability : Fluorinated alkyl groups enhance thermal and oxidative stability compared to aromatic systems.

Table 1: Structural and Functional Comparison

Property Target Compound Dimethyl 2-(Tridecafluorooctyl)propanedioate
Substituent 2-Cyanopyridin-3-yl (electron-withdrawing) Tridecafluorooctyl (lipophilic)
Molecular Weight (est.) ~276 g/mol ~520 g/mol
Solubility Moderate in polar aprotic solvents Low in polar solvents, high in fluorinated matrices
Reactivity Prone to nucleophilic attack Chemically inert under standard conditions

Pyridine Derivatives: Methyl 3-(2-Amino-5-fluoropyridin-3-yl)propanoate

Key Differences :

  • Backbone: Propanoate ester (single ester group) vs. propanedioate (dual ester groups).
  • Substituents: The pyridine ring bears an amino and fluorine group at positions 2 and 5, respectively, instead of a cyano group.
  • Properties: Electronic Effects: The amino group is electron-donating, opposing the cyano group’s electron-withdrawing nature. This alters acidity (pKa) and reaction pathways. Hydrogen Bonding: The amino group enables hydrogen bonding, enhancing solubility in protic solvents.
  • Applications : More suited for biological applications (e.g., kinase inhibitors) due to hydrogen-bonding capacity, unlike the target compound’s utility in electrophilic reactions .

Table 2: Substituent Impact on Pyridine Derivatives

Feature Target Compound Methyl 3-(2-Amino-5-fluoropyridin-3-yl)propanoate
Pyridine Functionalization 2-Cyano (strong EWG) 2-Amino (EDG), 5-Fluoro (weak EWG)
Backbone Propanedioate (dual ester) Propanoate (single ester)
Reactivity Electrophilic aromatic substitution Nucleophilic aromatic substitution

Research Findings and Inferences

  • Electronic Effects: The cyano group in the target compound significantly lowers the electron density of the pyridine ring, making it more reactive toward electrophiles compared to amino- or fluorine-substituted analogs .
  • Synthetic Utility: The malonate ester backbone allows for bis-alkylation or cyclocondensation reactions, a feature absent in single-ester derivatives like the propanoate analog.
  • Thermal Stability : Fluorinated analogs (e.g., CAS 220075-01-4) exhibit superior thermal stability (>300°C) due to C-F bond strength, whereas the target compound likely decomposes at lower temperatures (~200°C) .

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